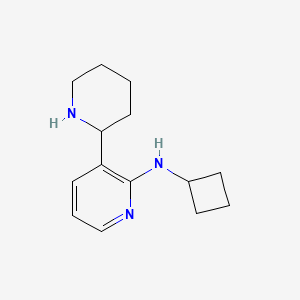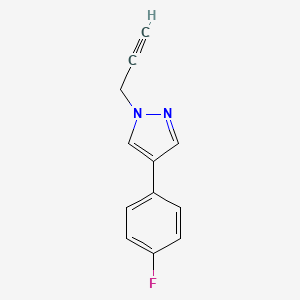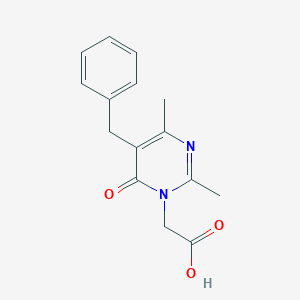
N-(2-Morpholinoethyl)cyclohexanecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholinoethyl)cyclohexanecarboximidamide: is a chemical compound with the molecular formula C14H26N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholino group and a cyclohexane ring, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholinoethyl)cyclohexanecarboximidamide typically involves the reaction of cyclohexanecarboximidamide with 2-morpholinoethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Morpholinoethyl)cyclohexanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but often involve catalysts and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-(2-Morpholinoethyl)cyclohexanecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Morpholinoethyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- N-Cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
- N-Hydroxysuccinimide
Comparison: N-(2-Morpholinoethyl)cyclohexanecarboximidamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in certain applications.
Propiedades
Fórmula molecular |
C13H25N3O |
|---|---|
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
N'-(2-morpholin-4-ylethyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H25N3O/c14-13(12-4-2-1-3-5-12)15-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15) |
Clave InChI |
ZTHKUKDGLHKBAL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=NCCN2CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11797740.png)
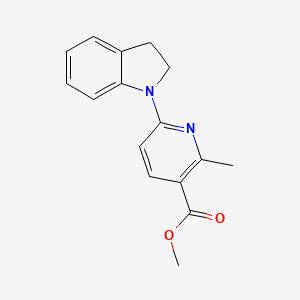

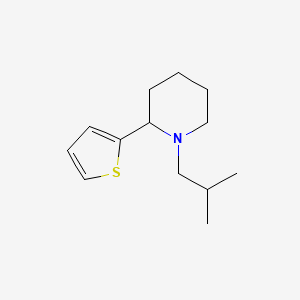

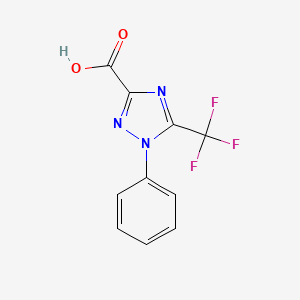
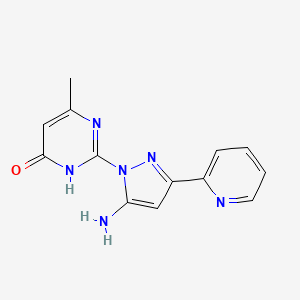

![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)

